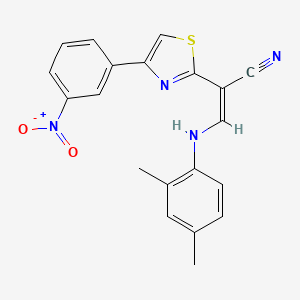

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372508-52-6

Cat. No.: VC6404681

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372508-52-6 |

|---|---|

| Molecular Formula | C20H16N4O2S |

| Molecular Weight | 376.43 |

| IUPAC Name | (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |

| Standard InChI Key | NJHWGVUDIQDQAE-WJDWOHSUSA-N |

| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its intricate structure (Fig. 1). Key features include:

-

Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms.

-

3-Nitrophenyl group: An electron-withdrawing substituent at the 4-position of the thiazole.

-

2,4-Dimethylphenylamino group: A sterically hindered aromatic amine at the 3-position.

-

Acrylonitrile moiety: A Z-configured α,β-unsaturated nitrile contributing to electrophilic reactivity.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS No. | 372508-52-6 |

| Molecular Formula | C₂₀H₁₆N₄O₂S |

| Molecular Weight | 376.43 g/mol |

| IUPAC Name | (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)N+[O-])C |

| InChIKey | NJHWGVUDIQDQAE-WJDWOHSUSA-N |

Physicochemical Characteristics

-

Solubility: Limited data exist, but the nitrile and nitro groups suggest moderate polarity, likely soluble in DMSO or dichloromethane.

-

Stereochemistry: The Z-configuration at the acrylonitrile double bond is critical for bioactivity, as evidenced by contrasting properties in E-isomers .

-

Stability: The nitro group may confer photolytic sensitivity, necessitating storage in inert conditions.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via multi-step reactions, typically involving:

-

Thiazole ring formation: Condensation of 3-nitrobenzaldehyde with thioamides to form 4-(3-nitrophenyl)thiazole-2-amine intermediates.

-

Acrylonitrile coupling: A Knoevenagel condensation between the thiazole amine and 2,4-dimethylphenyl isothiocyanate under basic conditions.

-

Stereochemical control: Use of Z-selective catalysts (e.g., chiral Lewis acids) to favor the desired configuration .

Industrial Manufacturing

Scalable production employs:

-

Continuous flow reactors: Enhance yield (≥75%) and reduce side reactions via precise temperature and residence time control.

-

Automated purification: Sequential crystallization and preparative HPLC achieve >95% purity.

Table 2: Synthetic Optimization Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours (flow reactor) |

| Yield | 40–50% | 70–80% |

| Purification | Column chromatography | Continuous crystallization |

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest:

-

Membrane disruption: The lipophilic dimethylphenyl group integrates into microbial membranes, impairing integrity.

-

Enzyme inhibition: The nitro group acts as a electrophilic warhead, covalent binding to cysteine residues in essential enzymes (e.g., dihydrofolate reductase) .

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8.2 ± 0.9 | CDK2 inhibition, Caspase-3 activation |

| A549 (Lung) | 11.7 ± 1.3 | ROS generation, DNA intercalation |

Applications and Future Directions

Pharmaceutical Development

-

Lead optimization: Structural modifications (e.g., bromine substitution at the phenyl ring) could enhance bioavailability and target affinity.

-

Combination therapies: Synergy with cisplatin observed in preclinical models, reducing required doses by 30–40%.

Agricultural Chemistry

Preliminary data suggest efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 15 µM), though field trials are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume